N1-ethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The compound likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the oxalamide group could potentially participate in hydrolysis reactions, while the thiophene ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Scientific Research Applications
Inhibition of Glycolic Acid Oxidase
N1-ethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, by its mechanism of action, could potentially serve as an inhibitor of glycolic acid oxidase (GAO). Research on similar compounds has shown that derivatives with large lipophilic substituents can act as potent, competitive inhibitors of porcine liver GAO in vitro. Such inhibition is crucial in studying metabolic pathways and could be beneficial in treating conditions like Primary Hyperoxaluria, where the reduction of oxalate levels is therapeutic (Rooney et al., 1983).
Antineoplastic Potential
Compounds structurally related to this compound have been synthesized and evaluated for their potential as antineoplastic agents. The study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a similar structural motif, highlights the ongoing interest in this chemical class for its possible application in cancer treatment. The molecular structure, crystallinity, and the potential therapeutic implications of such compounds offer a promising avenue for further research in oncology (Banerjee et al., 2002).
Role in Orexin Receptor Mechanisms
The exploration of compounds with structural similarities to this compound in the modulation of orexin receptors (OXR) and their implications on compulsive behavior and consumption patterns offers another fascinating research application. Specifically, the study on the role of orexin-1 receptor mechanisms in compulsive food consumption demonstrates the broader potential of such compounds in understanding and treating disorders related to compulsive behaviors, including eating disorders (Piccoli et al., 2012).
Future Directions
Properties
IUPAC Name |
N-ethyl-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-2-14-12(17)13(18)15-9-10-5-3-7-16(10)22(19,20)11-6-4-8-21-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXBYQVTDDFIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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